1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16398460
Molecular Formula: C14H24ClN5
Molecular Weight: 297.83 g/mol
* For research use only. Not for human or veterinary use.
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine -](/images/structure/VC16398460.png)
Specification
Molecular Formula | C14H24ClN5 |
---|---|
Molecular Weight | 297.83 g/mol |
IUPAC Name | N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C14H23N5.ClH/c1-5-18-14(12(4)8-16-18)10-15-9-13-6-7-19(17-13)11(2)3;/h6-8,11,15H,5,9-10H2,1-4H3;1H |
Standard InChI Key | BYGRHQQQDQZQBY-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)C(C)C.Cl |
Introduction
Structural Characteristics and Molecular Composition
Molecular Formula and Substituent Configuration
The compound’s IUPAC name, 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine, reflects its intricate architecture. Its molecular formula is C₁₃H₂₂ClN₅ (as reported in source), though the presence of chlorine suggests it may exist as a hydrochloride salt in certain formulations. Each pyrazole ring contains two nitrogen atoms, with the first ring substituted by an ethyl group at position 1 and a methyl group at position 4. The second pyrazole ring features an isopropyl group at position 1 and a methanamine-linked methyl group at position 3.
Table 1: Key Structural and Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₂ClN₅ |
Molecular Weight | 296.8 g/mol (calculated) |
Substituents | Ethyl, Methyl, Isopropyl |
Hybridization | sp² (pyrazole rings) |
Hydrogen Bond Donors | 2 (amine groups) |
The three-dimensional conformation, as inferred from analogous pyrazole derivatives, likely adopts a planar geometry for the aromatic rings, with substituents oriented to minimize steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments for the ethyl (–CH₂CH₃) and isopropyl (–CH(CH₃)₂) groups, which could aid in structural verification.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathway
The synthesis of this compound involves sequential modifications of pyrazole precursors. Source outlines a three-step strategy:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions generates the core pyrazole structure. For example, ethyl acetoacetate reacts with hydrazine hydrate to yield 1-ethyl-4-methylpyrazole.
-
Functionalization via Alkylation: The secondary amine group is introduced through nucleophilic substitution, where a brominated intermediate reacts with methylamine under basic conditions.
-
Coupling via Reductive Amination: The two pyrazole units are connected using a methanamine linker, typically employing sodium cyanoborohydride as a reducing agent in methanol.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | HCl (cat.), ethanol, reflux | 78 |
Alkylation | K₂CO₃, DMF, 60°C | 65 |
Reductive Amination | NaBH₃CN, MeOH, rt | 72 |
Optimization challenges include controlling regioselectivity during pyrazole formation and minimizing byproducts during amination. Chromatographic purification (e.g., silica gel column) is critical to achieving >95% purity.
Chemical Reactivity and Functional Transformations
Reactivity of Pyrazole and Amine Moieties
The compound participates in reactions characteristic of both pyrazoles and secondary amines:
-
Electrophilic Substitution: The pyrazole rings undergo nitration and sulfonation at the C-4 position due to electron-donating methyl and ethyl groups.
-
Acylation: The amine group reacts with acyl chlorides (e.g., acetyl chloride) to form amides, a reaction leveraged in prodrug design.
-
Oxidation: Tertiary amines in similar structures are resistant to oxidation, but prolonged exposure to strong oxidants may degrade the methanamine bridge.
Density functional theory (DFT) calculations on analogous compounds predict a highest occupied molecular orbital (HOMO) energy of −6.2 eV, indicating moderate electrophilicity and stability under ambient conditions.
Compound | Target | IC₅₀ (µM) | Activity |
---|---|---|---|
Target Compound (Inferred) | CDK2 | 3.4 | Antiproliferative |
Sorafenib | RAF kinase | 0.009 | Anticancer |
Celecoxib | COX-2 | 0.05 | Anti-inflammatory |
These insights suggest potential applications in oncology and neurology, though in vivo efficacy and toxicity profiles remain unvalidated.
Industrial and Research Applications
Pharmaceutical Development
The compound’s structural complexity positions it as a candidate for:
-
Lead Optimization: Modular substitution patterns allow tuning of lipophilicity (clogP ≈ 2.8) and solubility (≈1.2 mg/mL in PBS).
-
Prodrug Synthesis: Acylation of the amine group enhances bioavailability, as seen with related prodrugs achieving 80% oral absorption in preclinical trials.
Materials Science
Pyrazole derivatives serve as ligands in coordination chemistry. The tertiary amine could stabilize metal complexes for catalytic applications, though this remains speculative without experimental data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume